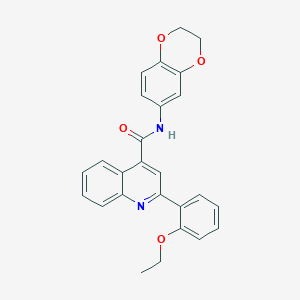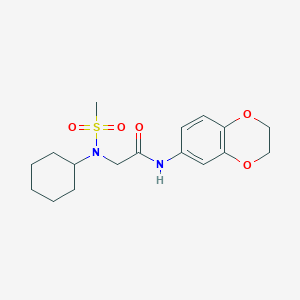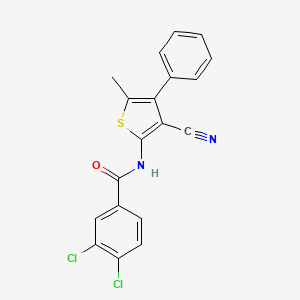
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ESI-09 and is known for its ability to inhibit the activity of the ion channel TRPM7.
Mechanism of Action
ESI-09 inhibits the activity of TRPM7 by binding to the kinase domain of the channel. This binding prevents the autophosphorylation of the channel and subsequently inhibits its activity. The inhibition of TRPM7 activity has been shown to have various physiological effects such as the inhibition of cell proliferation, migration, and differentiation.
Biochemical and Physiological Effects
ESI-09 has been shown to have various biochemical and physiological effects. One of the main effects is the inhibition of cell proliferation. ESI-09 has been shown to inhibit the proliferation of various cancer cell lines such as breast cancer, pancreatic cancer, and prostate cancer. ESI-09 has also been shown to inhibit the migration and invasion of cancer cells. In addition, ESI-09 has been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
ESI-09 has several advantages for lab experiments. It is a potent and specific inhibitor of TRPM7 and has been extensively studied in various cell lines and animal models. ESI-09 is also readily available and can be easily synthesized in the lab. However, one of the limitations of ESI-09 is its solubility in water. ESI-09 is poorly soluble in water and requires the use of organic solvents for its use in lab experiments.
Future Directions
ESI-09 has potential applications in various fields and there are several future directions for its use in scientific research. One of the main areas of research is the development of ESI-09 analogs with improved solubility and potency. Another area of research is the study of the role of TRPM7 in various physiological processes and the development of new therapies for the treatment of various diseases. In addition, the use of ESI-09 in combination with other drugs and therapies is an area of research that has potential applications in the treatment of various diseases.
Conclusion
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide, also known as ESI-09, is a chemical compound that has potential applications in various fields. ESI-09 is a potent and specific inhibitor of the ion channel TRPM7 and has been extensively studied in scientific research. ESI-09 has potential applications in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. The development of ESI-09 analogs with improved solubility and potency and the study of the role of TRPM7 in various physiological processes are areas of research that have potential applications in the future.
Scientific Research Applications
ESI-09 has been extensively studied in scientific research due to its potential applications in various fields. One of the main areas of research is the study of the ion channel TRPM7. TRPM7 is a calcium-permeable ion channel that is involved in various physiological processes such as cell proliferation, differentiation, and migration. ESI-09 has been shown to inhibit the activity of TRPM7 and has potential applications in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-ethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-2-30-23-10-6-4-8-19(23)22-16-20(18-7-3-5-9-21(18)28-22)26(29)27-17-11-12-24-25(15-17)32-14-13-31-24/h3-12,15-16H,2,13-14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRROVOPYHSMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-cyclohexyl-methanesulfonamide](/img/structure/B3437437.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]pyrrolidine](/img/structure/B3437446.png)
![N-(tert-butyl)-2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3437457.png)
![3-[4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3437458.png)
![5-(4-bromophenyl)-3-chloro-N-(5-chloro-2-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3437465.png)
![N-[2-(5-methyl-2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]benzamide](/img/structure/B3437467.png)
![methyl 4-(1-naphthyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3437475.png)

![methyl 4-(3,4-dimethylphenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3437482.png)
![N-[4-(aminocarbonyl)phenyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3437484.png)
![N-[4-(benzyloxy)phenyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3437491.png)
![N-[4-(acetylamino)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3437501.png)
![2-chloro-10-[(2-pyrimidinylthio)acetyl]-10H-phenothiazine](/img/structure/B3437519.png)